molecular formula C12H11NO3 B7701794 (2-hydroxyquinolin-3-yl)methyl acetate

(2-hydroxyquinolin-3-yl)methyl acetate

Cat. No.: B7701794
M. Wt: 217.22 g/mol
InChI Key: OIBAGZWOPBPXNN-UHFFFAOYSA-N
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Description

(2-hydroxyquinolin-3-yl)methyl acetate is a chemical scaffold based on the privileged 2-hydroxyquinoline structure, which is a common motif in medicinal chemistry and drug discovery . The 2-hydroxyquinoline core is known to exhibit a range of biological activities, serving as a foundational structure for developing compounds with potential pharmacological value, including antibacterial, antifungal, and anticancer properties . Its derivatives are pivotal as building blocks for synthesizing more complex heterocyclic systems, such as pyrazoles, imidazoles, and pyrimidines, which are frequently explored in the development of new active ingredients . Furthermore, hydroxyquinoline derivatives are of significant interest in materials science, finding potential applications in the development of fluorescence sensors and chemical pH sensors . Researchers also utilize related quinoline structures as photoremovable protecting groups (PPGs), which allow for the precise, light-controlled release of bioactive molecules in studies of dynamic biological processes . This compound is presented for research applications only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)16-7-10-6-9-4-2-3-5-11(9)13-12(10)15/h2-6H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBAGZWOPBPXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Spectrometric Characterization of 2 Hydroxyquinolin 3 Yl Methyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (2-hydroxyquinolin-3-yl)methyl acetate (B1210297), both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons (H-4, H-5, H-6, H-7, and H-8) would confirm the substitution pattern. For instance, in related 4-hydroxy-1-methylquinoline-2(1H)-ones, the H-5 proton often appears as a doublet around 8.15 ppm, while the H-6, H-7, and H-8 protons resonate as triplets or doublets between 7.23 and 7.62 ppm. nih.gov The methylene (B1212753) protons (-CH₂-) of the methyl acetate group attached to the C-3 position would likely appear as a singlet in the range of δ 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen and the quinoline ring. The methyl protons (-CH₃) of the acetate group would also present as a singlet, but further upfield, typically around δ 2.1-2.3 ppm. The hydroxyl proton (OH) at the C-2 position is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, potentially appearing around δ 12-13 ppm. nih.gov

The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the quinolone ring (C-2) is expected to resonate significantly downfield, in the region of δ 160-165 ppm. mdpi.com The carbonyl carbon of the acetate group would also be in the deshielded region, around δ 170 ppm. The carbons of the quinoline ring would appear between δ 110 and 150 ppm. For the parent 2-hydroxyquinoline (B72897), carbon signals are observed in DMSO-d₆ at specific shifts that provide a baseline for analyzing substituted derivatives. spectrabase.com The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) of the acetate moiety would have characteristic signals in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-hydroxyquinolin-3-yl)methyl acetate

ProtonPredicted Chemical Shift (ppm)Multiplicity
Quinoline H-47.5 - 8.0s
Quinoline H-5 to H-87.0 - 8.2m
-CH₂-5.0 - 5.5s
-CH₃2.1 - 2.3s
-OH12.0 - 13.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (Quinoline)160 - 165
C=O (Acetate)~170
Quinoline Aromatic Cs110 - 150
-CH₂-60 - 70
-CH₃~21

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A prominent feature would be the strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found in the range of 1735-1750 cm⁻¹. Additionally, the carbonyl group of the 2-quinolone tautomer would show a stretching band around 1650-1670 cm⁻¹. In related quinolone structures, this pyridone C=O stretch is often observed around 1618 cm⁻¹. researchgate.net

The spectrum would also display a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group at the C-2 position, likely involved in hydrogen bonding. The C-O stretching vibrations of the ester group would appear as two distinct bands, one for the C(=O)-O part around 1230-1250 cm⁻¹ and another for the O-CH₂ part around 1000-1100 cm⁻¹. Aromatic C=C stretching vibrations from the quinoline ring would be observed in the 1450-1600 cm⁻¹ region. For instance, in 2-methyl-4-styrylquinolines, C=C aromatic stretching bands are seen at 1554 and 1505 cm⁻¹. nih.gov The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (hydroxyl)2500 - 3300Broad, Medium
C-H (aromatic)3000 - 3100Medium
C=O (ester)1735 - 1750Strong
C=O (quinolone)1650 - 1670Strong
C=C (aromatic)1450 - 1600Medium to Weak
C-O (ester)1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation pattern would be characteristic of the structure. A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. Therefore, a significant fragment would likely correspond to the loss of the acetoxy group (-OCOCH₃) or the methyl acetate moiety. Another prominent fragmentation would be the McLafferty rearrangement, if sterically possible.

In the mass spectra of related 3-substituted-4-hydroxy-2-quinolones, the molecular ion peak is often observed as the base peak. nih.govmdpi.com The fragmentation of the 2-hydroxyquinoline core itself typically involves the loss of CO, leading to an ion at m/z 117, followed by the loss of HCN, resulting in a fragment at m/z 90. massbank.eu For this compound, we would expect to see fragments corresponding to the stable quinolone ring system after initial losses from the side chain.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Identity
217[M]⁺
158[M - OCOCH₃]⁺
145[2-hydroxyquinolin-3-yl]+
117[M - OCOCH₃ - CO]+

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum is characterized by several absorption bands corresponding to π → π* transitions.

For 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2-quinolone, distinct absorption maxima are observed for each form. The lactim form (2-hydroxyquinoline) typically shows an absorption origin around 31,349 cm⁻¹ (approx. 319 nm), while the lactam form (2-quinolone) absorbs at a lower energy, with an origin at 29,112 cm⁻¹ (approx. 343 nm). colostate.edu The spectrum of this compound is expected to be similar to that of the 2-quinolone tautomer, as this form generally predominates in solution. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. nih.govmdpi.com For instance, the UV spectra of 8-hydroxyquinoline (B1678124) derivatives show variations in λ_max when recorded in different solvents like methanol (B129727) and chloroform. researchgate.net The substitution at the 3-position with the methyl acetate group may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the unsubstituted 2-quinolone.

X-ray Crystallography for Solid-State Structure Determination of Quinoline Analogues

For example, the crystal structure of 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) reveals a hexagonal crystal system. researchgate.net In other substituted quinolines, such as 2-methyl-4-styrylquinolines, the molecules can form dimers through C-H···N hydrogen bonds and further pack into sheets via π-π stacking interactions. nih.gov The planarity of the quinoline ring system is a common feature, although substituents can cause minor deviations. In the crystal lattices of 8-nitro and 8-hydroxy styrylquinolines, π-π stacking interactions with centroid-to-centroid distances of 3.59–3.73 Å are observed. acs.org These studies highlight the importance of hydrogen bonding and π-π stacking in the crystal packing of quinoline derivatives, which would also be expected to play a significant role in the solid-state structure of this compound. The presence of the hydroxyl and carbonyl groups would make it a good candidate for forming strong intermolecular hydrogen bonds.

Computational Chemistry and Theoretical Investigations of 2 Hydroxyquinolin 3 Yl Methyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic properties of molecules, including those of quinoline (B57606) derivatives. nih.govrsc.org These calculations can predict molecular geometry, vibrational frequencies, and properties related to chemical reactivity.

Recent studies on various quinoline derivatives have utilized DFT calculations to understand their electronic characteristics. nih.govrsc.org For instance, DFT has been employed to study the photophysical properties of newly synthesized quinoline derivatives, providing insights into their potential use as fluorescent probes. nih.gov Such studies typically involve optimizing the molecular geometry and then calculating various electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that indicates the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For quinoline derivatives, DFT calculations are commonly used to determine the HOMO and LUMO energies. For example, a study on a series of tunable quinoline derivatives reported their HOMO-LUMO energies, which helped in understanding their electronic and photophysical properties. rsc.org While specific values for (2-hydroxyquinolin-3-yl)methyl acetate (B1210297) are not available, a hypothetical representation of such data is presented in Table 1, based on typical values for related compounds.

Table 1: Hypothetical Frontier Molecular Orbital Energies for (2-hydroxyquinolin-3-yl)methyl acetate

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Note: These values are illustrative and not based on actual experimental or computational results for this compound.

Beyond the HOMO-LUMO energies, DFT calculations can provide detailed information about the distribution of electron density within a molecule and the character of its molecular orbitals. This information is crucial for understanding chemical bonding, reactivity, and intermolecular interactions. The electron density distribution can reveal the electron-rich and electron-poor regions of a molecule, which are important for predicting sites of electrophilic and nucleophilic attack.

In studies of quinoline derivatives, molecular orbital characterization helps to understand how different substituents affect the electronic properties of the quinoline ring system. nih.gov For example, the distribution of the HOMO and LUMO across the molecule can indicate the regions involved in electronic transitions. For this compound, it is expected that the HOMO would be localized on the electron-rich quinoline ring, particularly the phenol-like portion, while the LUMO might be distributed over the entire quinoline system.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as a drug candidate, binds to a specific protein target. The results of molecular docking simulations can provide insights into the binding affinity, binding mode, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Numerous studies have employed molecular docking to investigate the potential biological activities of quinoline derivatives. nih.govnih.govresearchgate.net For example, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been used to explore their potential as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov These studies often report a docking score, which is an estimation of the binding affinity, and detail the specific amino acid residues in the protein's active site that interact with the ligand.

For this compound, molecular docking could be used to predict its interaction with various protein targets. A hypothetical example of docking results is presented in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target

ParameterValue
Protein TargetExample Kinase
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesAmino Acid 1 (Hydrogen Bond), Amino Acid 2 (Hydrophobic)

Note: These values are illustrative and not based on actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov QSAR studies are a key component of computational drug design. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which structural features are important for a particular biological effect.

QSAR models have been developed for various classes of quinoline derivatives to predict their activities, such as anticancer and antimicrobial effects. researchgate.netrsc.org These models are typically built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The goal is to create a statistically significant equation that can be used to predict the activity of other compounds in the same class. For instance, a 3D-QSAR model was constructed for quinazolinone derivatives to guide the development of new antitumor agents. rsc.org

A QSAR study involving this compound would require a dataset of related compounds with measured biological activity. The model would then identify the key molecular properties that correlate with this activity.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The different arrangements are called conformations, and they can have different energies. Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which is typically the most stable and populated conformation.

Understanding the preferred conformation of a molecule is important because it can influence its physical properties and its ability to interact with a biological target. For flexible molecules like this compound, which has a rotatable methyl acetate group, conformational analysis can identify the most likely three-dimensional structure.

Studies on related heterocyclic compounds, such as 2-hydroxy-2',5'-diazachalcones, have used computational methods to determine the most stable conformers. nih.gov For this compound, a conformational analysis would involve rotating the single bonds of the methyl acetate substituent and calculating the energy of each resulting conformation. The results would reveal the lowest energy conformer and the energy barriers between different conformations.

Biological Activity Studies and Mechanistic Insights of 2 Hydroxyquinolin 3 Yl Methyl Acetate Analogues

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Quinoline (B57606) derivatives have long been recognized for their antimicrobial properties. Research into analogues of (2-hydroxyquinolin-3-yl)methyl acetate (B1210297) has further solidified the importance of the quinoline nucleus in the development of new antimicrobial agents. These compounds have demonstrated notable efficacy against a range of pathogenic bacteria and fungi.

In Vitro Efficacy Against Pathogenic Microorganisms

The antimicrobial potential of various quinoline analogues has been extensively evaluated through in vitro studies. A series of aminated quinolinequinones (AQQ) were tested for their minimum inhibitory concentration (MIC) against several microbial strains. Notably, AQQ8 and AQQ9 showed potent activity against Staphylococcus aureus, with MIC values of 4.88 and 2.44 μg/mL, respectively, which were significantly lower than the broad-spectrum antibiotic ciprofloxacin (B1669076). bohrium.com Furthermore, AQQ6 and AQQ9 were active against Enterococcus faecalis with an MIC of 78.12 μg/mL. bohrium.com In terms of antifungal activity, AQQ3 and AQQ4 were the most effective against Candida albicans and Candida parapsilosis, both exhibiting an MIC of 78.12 μg/mL. bohrium.com

Other studies on different quinoline derivatives have also highlighted their antimicrobial prowess. For instance, a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL. researchgate.net Additionally, derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid have shown a moderate broad-spectrum antimicrobial activity. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected (2-hydroxyquinolin-3-yl)methyl acetate analogues.

Compound/AnalogueMicroorganismActivity (MIC in µg/mL)Reference
AQQ8Staphylococcus aureus4.88 bohrium.com
AQQ9Staphylococcus aureus2.44 bohrium.com
AQQ6Enterococcus faecalis78.12 bohrium.com
AQQ9Enterococcus faecalis78.12 bohrium.com
AQQ3Candida albicans78.12 bohrium.com
AQQ4Candida parapsilosis78.12 bohrium.com
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive & Gram-negative bacteria4-16 researchgate.net

Proposed Mechanisms of Action (e.g., enzyme inhibition, cellular pathway disruption)

The antimicrobial effects of quinoline analogues are attributed to several mechanisms. One of the key proposed mechanisms is the inhibition of essential microbial enzymes. For example, some quinoline derivatives are known to target bacterial topoisomerases, enzymes crucial for DNA replication and repair. researchgate.net The ability of these compounds to chelate metal ions is also considered a vital aspect of their antimicrobial action. This chelation can disrupt microbial metabolic processes that are dependent on these ions.

Furthermore, some analogues are believed to exert their effect by disrupting the microbial cell membrane or wall, leading to leakage of cellular contents and ultimately cell death. The lipophilicity of certain quinoline derivatives can facilitate their passage through the cell membrane, enhancing their antimicrobial efficacy. nih.gov For instance, the strong activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl)polymethylene is suggested to be due to its diffusible nature, allowing it to penetrate the bacterial cell wall. tandfonline.com Additionally, some quinoline derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. bohrium.com

Anticancer and Antileukemia Activities

The quinoline scaffold is a "privileged structure" in the design of anticancer drugs. nih.gov Analogues of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including those of leukemia, breast, lung, and liver cancer.

Cytotoxicity in Cancer Cell Lines (In Vitro Models)

A wide range of quinoline derivatives have been synthesized and evaluated for their in vitro anticancer activity. For example, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones exhibited potent cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines, with activity in the low micromolar range. bohrium.com Substituted 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines also displayed selective anticancer properties. nih.gov Specifically, quinoline 13 and tetrahydroquinoline 18 showed selective cytotoxicity against cervical epithelial carcinoma (HeLa) cells with IC₅₀ values of 8.3 μM and 13.15 μM, respectively. nih.gov

Novel quinazolinone-based rhodanines, which are structurally related to quinolones, were tested against human fibrosarcoma (HT-1080) and leukemia (HL-60, K-562) cell lines. nih.gov Compound 45 from this series was particularly potent, with IC₅₀ values of 1.2 and 1.5 μM against HL-60 and K-562 cells, respectively. nih.gov Importantly, these compounds showed selective toxicity towards cancer cells over normal human fibroblasts. nih.gov Similarly, 3-(5-methylisoxazol-3-yl)- and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones have demonstrated good antileukemic activity against L-1210, K-562, and HL-60 cell lines. nih.gov

The table below presents the cytotoxic activity of selected this compound analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineActivity (IC₅₀ in µM)Reference
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60 (Leukemia)Low µM range bohrium.com
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast Cancer)Low µM range bohrium.com
Quinoline 13HeLa (Cervical Cancer)8.3 nih.gov
Tetrahydroquinoline 18HeLa (Cervical Cancer)13.15 nih.gov
Quinazolinone-rhodanine 45HL-60 (Leukemia)1.2 nih.gov
Quinazolinone-rhodanine 45K-562 (Leukemia)1.5 nih.gov
3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one 6bKB (Squamous Cell Carcinoma)1.33 researchgate.net
3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one 6eKB (Squamous Cell Carcinoma)1.33 researchgate.net
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Liver Cancer)3.3 µg/mL nih.gov
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7 (Breast Cancer)3.1 µg/mL nih.gov

Mechanistic Pathways (e.g., enzyme inhibition, DNA binding/intercalation, modulation of cellular signaling)

The anticancer activity of quinoline analogues is mediated through various molecular mechanisms. A prominent mechanism is the inhibition of enzymes critical for cancer cell proliferation and survival, such as topoisomerases and protein kinases. For instance, certain quinoline derivatives have been identified as inhibitors of topoisomerase I and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Induction of apoptosis, or programmed cell death, is another key mechanism. Many quinoline-based compounds have been shown to trigger apoptosis in cancer cells by modulating the expression of apoptotic proteins like caspases and p53. nih.gov For example, a novel quinoline derivative, BAPPN, was found to up-regulate the expression of caspase-3 and the tumor suppressor protein p53, while down-regulating proliferative proteins like VEGF, PCNA, and Ki67. nih.gov Some quinazolinone derivatives have been shown to induce apoptosis by disrupting microtubule polymerization, leading to cell cycle arrest in the G2/M phase.

Furthermore, the ability of some quinoline analogues to generate reactive oxygen species (ROS) can induce oxidative stress in cancer cells, contributing to their cytotoxic effects. nih.gov DNA binding and intercalation are also potential mechanisms, where the planar quinoline ring system inserts itself between DNA base pairs, disrupting DNA replication and transcription.

Neuroprotective Potential and Related Activities

In addition to their antimicrobial and anticancer properties, quinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. bohrium.comresearchgate.net The neuroprotective effects of these compounds are often linked to their antioxidant and enzyme-inhibiting activities.

Oxidative stress is a major contributor to the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. bohrium.com Quinoline derivatives, particularly those with hydroxyl substitutions, can act as potent antioxidants by scavenging free radicals. bohrium.comresearchgate.net Their mechanism of antioxidant action can involve hydrogen atom transfer or single electron transfer. bohrium.com

Furthermore, certain quinoline analogues have been found to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). bohrium.com For instance, a series of quinoline-O-carbamate derivatives were designed as multifunctional agents for Alzheimer's disease, with one compound showing potent and reversible dual inhibition of AChE and BuChE. tandfonline.com By inhibiting these enzymes, these compounds can help to restore neurotransmitter levels and alleviate cognitive symptoms. The ability of some 8-hydroxyquinoline (B1678124) derivatives to chelate metal ions is also considered a neuroprotective strategy, as metal dyshomeostasis is implicated in neurodegenerative processes.

Enzyme Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase Inhibition)

Analogues of this compound, particularly those based on the 8-hydroxyquinoline scaffold, have been investigated for their ability to modulate the activity of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. mdpi.com

Several studies have synthesized and evaluated quinolinone derivatives for their cholinesterase inhibitory potential. For instance, a series of quinolinone and dihydroquinolinone compounds were designed as potential multitarget agents for Alzheimer's disease. mdpi.com Among these, compounds QN8, QN9, and DQN7 demonstrated promising inhibition of both human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE). mdpi.com Notably, compound QN8, an isopropylpiperazine-substituted quinolinone, was identified as a potent and selective non-competitive inhibitor of hrAChE with an IC50 value of 0.29 µM and a Ki value of 79 nM. mdpi.com The structure-activity relationship (SAR) findings indicated that the isopropylpiperazine moiety and a butoxy linker were crucial for potent hrAChE inhibition. mdpi.com

Similarly, a library of butyrylcholinesterase (BChE) and cathepsin B (CatB) inhibitors based on the 8-hydroxyquinoline framework was screened. nih.gov Three 8-hydroxyquinoline analogues were found to inhibit both DNase I and BChE, with IC50 values for BChE inhibition below 50 nM. nih.gov

The mechanism of inhibition by related carbamate (B1207046) compounds, such as (-)-physostigmine, involves the formation of a carbamylated drug-enzyme complex that is significantly more stable than the acetylated enzyme, leading to a slow rate of enzyme decarbamylation and thus, inhibition. nih.gov While not direct analogues of this compound, the study of these compounds provides insights into the potential inhibitory mechanisms of quinoline-based carbamates.

The following table summarizes the acetylcholinesterase and butyrylcholinesterase inhibitory activities of selected quinolinone analogues.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeSource
QN8 hrAChE0.29Non-competitive mdpi.com
QN9 hrAChE0.96- mdpi.com
DQN7 hrAChE1.58- mdpi.com
8-hydroxyquinoline analogues BChE<0.05- nih.gov

Role of Metal Chelation in Neurodegenerative Disease Models

An imbalance in metal ions, particularly copper, zinc, and iron, is a significant factor in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov These metal ions can promote the aggregation of proteins such as amyloid-β (Aβ) and α-synuclein, and also contribute to oxidative stress through the generation of reactive oxygen species. nih.govnih.gov Quinoline derivatives, especially 8-hydroxyquinolines, are effective metal chelators. nih.govyoutube.com By binding to these excess metal ions, they can help restore metal homeostasis, prevent protein aggregation, and reduce oxidative damage. nih.govyoutube.com

Several 8-hydroxyquinoline derivatives have been studied for their potential in neurodegenerative disease models. Clioquinol (B1669181) (CQ), a well-known 8-hydroxyquinoline derivative, has been shown to chelate copper and zinc ions, decrease Aβ aggregation, and has undergone Phase II clinical trials for Alzheimer's disease. nih.govresearchgate.netacs.org Another derivative, PBT2, also demonstrated the ability to promote Aβ degradation and reduce oxidative stress. nih.govacs.org

The design of multifunctional compounds that combine the metal-chelating properties of the 8-hydroxyquinoline scaffold with other therapeutic activities is a promising strategy. For example, novel hybrids of melatonin (B1676174) and hydroxyquinoline have been synthesized, aiming to simultaneously target oxidative stress and metal ion dysregulation. nih.gov These hybrids showed significant antioxidant capacity and the ability to inhibit metal-induced Aβ aggregation. nih.gov

Furthermore, combining the structural features of existing drugs like donepezil (B133215) with the metal-chelating moiety of clioquinol has led to the development of new multitarget compounds. researchgate.net These hybrid molecules have demonstrated the ability to chelate copper (II) and zinc (II), inhibit Aβ self-aggregation, and exhibit antioxidant activity. researchgate.net The chelation process is often reversible, allowing these compounds to potentially act as "metal chaperones," sequestering metal ions from areas of high concentration and delivering them to areas where they are depleted. youtube.com

The table below highlights the metal chelation properties and effects of some this compound analogues in neurodegenerative disease models.

Compound/AnalogueTargeted MetalsKey Findings in Neurodegenerative ModelsSource
Clioquinol (CQ) Cu, ZnDecreased Aβ aggregation. nih.govresearchgate.net
PBT2 Cu, ZnPromotes Aβ degradation, reduces oxidative stress. nih.govacs.org
Melatonin-hydroxyquinoline hybrids Not specifiedMitigated metal-induced Aβ aggregation, antioxidant activity. nih.gov
Donepezil-clioquinol hybrids Cu(II), Zn(II)Inhibited Aβ self-aggregation, antioxidant activity. researchgate.net
8-Hydroxyquinoline Divalent metal ionsCan restore metal balance and may be useful for treating metal-related diseases. nih.gov

Other Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anti-HIV, Antiviral, Antiparasitic)

Derivatives of the quinoline scaffold, including analogues of this compound, have demonstrated a wide array of other biological activities. These include anti-inflammatory, antioxidant, anti-HIV, antiviral, and antiparasitic properties. nih.govimist.maresearchgate.net

In Vitro Assays and Preliminary Findings

Anti-inflammatory and Antioxidant Activity:

Quinoline derivatives have been evaluated for their anti-inflammatory effects in various in vitro and in vivo models. For instance, certain quinoline derivatives have shown significant anti-inflammatory activity in the xylene-induced ear-edema test in mice. epa.gov Some compounds exhibited stronger anti-inflammatory activity than ibuprofen (B1674241) at the same dose. epa.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, a selected quinoline derivative significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. epa.gov The antioxidant properties of these compounds are often linked to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov For example, certain quinolinone carboxamides have shown potent inhibition of lipid peroxidation, with some derivatives exhibiting 100% inhibition in the linoleic acid peroxidation assay. nih.gov

Anti-HIV and Antiviral Activity:

Quinoline-based compounds have been investigated for their antiviral properties, particularly against the human immunodeficiency virus (HIV). nih.gov Studies have shown that 2-aryl quinolines can inhibit HIV transcription, with the nuclear factor-kappaB (NF-κB) and specificity protein-1 (SP1) transcription factors being important targets. nih.gov Other 8-hydroxyquinoline derivatives have demonstrated activity against the dengue virus. researchgate.netmdpi.com For example, an iso-propyl-substituted derivative showed a half-maximal inhibitory concentration (IC50) of 3.03 µM against dengue virus serotype 2. researchgate.net The mechanism of action appears to be at an early stage of the virus lifecycle, reducing the production of viral proteins. mdpi.com

Antiparasitic Activity:

Quinoline derivatives have a long history of use as antiparasitic agents, particularly against malaria. researchgate.net More recently, their activity against other parasites, such as Leishmania, has been explored. nih.gov For instance, 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane has been identified as a potential lead compound for the development of leishmanicidal drugs. nih.gov

The following table summarizes the preliminary findings of these other biological activities from in vitro assays.

Biological ActivityCompound/Analogue ClassKey In Vitro FindingsSource
Anti-inflammatory Quinolin-2-one derivativesInhibition of TNF-α and IL-6 production in LPS-stimulated macrophages. epa.gov
Antioxidant Quinolinone carboxamides100% inhibition of linoleic acid peroxidation. nih.gov
Anti-HIV 2-Aryl quinolinesInhibition of HIV transcription via NF-κB and SP1. nih.gov
Antiviral (Dengue) 2-alkyl-5,7-dichloro-8-hydroxyquinolineIC50 of 3.03 µM against dengue virus serotype 2. researchgate.net
Antiparasitic (Leishmania) 1,1-bis-[(5-chloro-8-quinolyl)oxy]methaneIdentified as a potential lead for leishmanicidal drug development. nih.gov

Mechanistic Hypothesis Generation for Observed Biological Effects

The diverse biological activities of this compound analogues can be attributed to several underlying mechanisms.

Anti-inflammatory and Antioxidant Mechanisms:

The anti-inflammatory effects of quinoline derivatives are likely mediated through the inhibition of key inflammatory pathways. The observed reduction in pro-inflammatory cytokines like TNF-α and IL-6 suggests an interference with cellular signaling cascades that lead to their production, such as the NF-κB pathway. epa.gov Some quinazoline (B50416) derivatives have been shown to significantly decrease the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins (B1171923) which are key mediators of inflammation. mdpi.com The antioxidant activity is often directly related to the chemical structure of the quinoline ring, which can donate electrons to neutralize free radicals. nih.gov The presence of hydroxyl groups, particularly at the 8-position, enhances this radical scavenging ability. researchgate.net

Anti-HIV and Antiviral Mechanisms:

The anti-HIV activity of certain quinoline analogues has been linked to the inhibition of viral transcription. nih.gov By targeting transcription factors like NF-κB and Sp1, these compounds can prevent the expression of viral genes necessary for replication. nih.gov For other viruses, such as dengue, the mechanism appears to occur at an early stage of the viral lifecycle, possibly interfering with viral entry or uncoating, and reducing the intracellular production of viral components. mdpi.com

Antiparasitic Mechanisms:

The antiparasitic action of quinoline derivatives, particularly against malaria, has been historically attributed to the inhibition of hemozoin formation in the parasite. While the exact mechanisms for other parasitic infections like leishmaniasis are still under investigation, it is hypothesized that these compounds may interfere with essential metabolic pathways or macromolecular synthesis within the parasite. nih.gov The ability of some quinoline derivatives to chelate iron may also contribute to their antiparasitic effects, as iron is a crucial nutrient for many parasites. nih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxyquinolin 3 Yl Methyl Acetate Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline ring. brieflands.com For the (2-hydroxyquinolin-3-yl)methyl acetate (B1210297) framework, modifications can be made to the benzene (B151609) ring portion (positions 5, 6, 7, and 8), the pyridine (B92270) ring portion (position 4), and the methyl acetate group at position 3.

Research on related quinoline structures has established several key SAR principles:

Halogenation: The introduction of halogen atoms, such as fluorine (F) or chlorine (Cl), can significantly enhance biological activity. For instance, a halogen at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria in quinolone antibacterials. nih.gov In studies on 8-hydroxyquinoline (B1678124) derivatives, chloro- and bromo-substituted compounds showed potent cytotoxicity against HIV reverse transcriptase. nih.gov Specifically, 6-chloro-analogues of pyrano[3,2-h]quinolone were found to be the most active against several cancer cell lines, with lipophilicity increasing with halogen substitution. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a crucial role. In some quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) (OCH₃) group at position 2 enhanced antimalarial activity, whereas an electron-withdrawing chlorine (Cl) atom at the same position led to a loss of activity. rsc.org Conversely, for 8-hydroxyquinoline-2-carboxanilides with antiviral activity, increasing the electron-withdrawing properties of substituents on an attached anilide ring positively influenced activity. nih.gov For 2-styryl-8-hydroxy quinolines, an electron-withdrawing bromine (-Br) group on the styryl ring enhanced cytotoxicity. nih.govacs.org

Lipophilicity: This property is a key determinant of activity. In antiviral 8-hydroxyquinoline-2-carboxanilides, activity was found to increase linearly with rising lipophilicity. nih.gov The addition of halogen groups is one common strategy to increase this property. orientjchem.org

Substituents at C-3: The substituent at the 3-position is critical. For a series of 4-aminoquinolines, a substituent at this position was found to be an absolute requirement for antagonist activity at the α2C-adrenoceptor. researchgate.netacs.org Modifications of the C-3 carboxylic acid group in quinolones generally lead to a decrease in antibacterial activity, though replacement with an isothiazolo group has resulted in highly potent compounds. youtube.com

Substituents on the Acetate Moiety: While less explored in the direct context of (2-hydroxyquinolin-3-yl)methyl acetate, modifications to ester-linked side chains are a common strategy in medicinal chemistry to alter pharmacokinetics, such as improving cell permeability or modifying the rate of hydrolysis to release the active hydroxy-quinoline core.

The table below summarizes the general impact of various substituents on the biological activity of related quinoline scaffolds.

Substituent PositionSubstituent TypeGeneral Impact on Biological ActivityReference(s)
C-8 Halogen (F, Cl)Enhances oral absorption and potency. nih.gov
C-8 Methoxy (OCH₃)Can improve activity against Gram-positive bacteria. youtube.com
C-7 Alkylated Pyrrolidine/Piperazine (B1678402)Increases serum half-life and Gram-positive potency. nih.gov
C-6 Halogen (Cl)Can confer high anticancer activity. nih.gov
C-5 Amino (NH₂)Improves overall antibacterial potency. nih.gov
N-1 CyclopropylImproves overall antibacterial potency. nih.gov
C-3 Carboxylic AcidGenerally essential for antibacterial activity; modification often detrimental. youtube.com
C-2 Various GroupsElectronic and steric properties significantly impact anticancer activity. orientjchem.org

Positional Isomerism and Stereochemical Influences on Activity

Positional isomerism, particularly of the hydroxyl group, has a profound effect on the biological activity of hydroxyquinolines. The position of the hydroxyl group dictates the molecule's ability to chelate metal ions and form key hydrogen bonds with biological targets.

Hydroxyl Group Position: SAR studies have consistently shown that the location of the -OH group is critical. For example, 8-hydroxyquinoline is a well-known metal-chelating agent with significant biological activities, including antitubercular and anticancer effects. rsc.orgnih.gov In contrast, moving the hydroxyl group to other positions can drastically reduce or alter the activity profile. Studies on α-amylase and α-glucosidase inhibitors revealed that 2-hydroxyquinoline (B72897) possesses potent inhibitory activity, while 2-methyl-8-hydroxyquinoline showed weak inhibition, highlighting the critical role of the hydroxyl group's placement on the quinolone ring for that specific target. researchgate.net Similarly, in a study of 2-styryl quinolines, derivatives with a hydroxyl group at the C-8 position showed significantly better cytotoxicity against HeLa cancer cells than those with a nitro group at the same position. nih.govacs.org

Stereochemical Influences: Stereochemistry can be a decisive factor in the potency and selectivity of chiral quinoline derivatives. When a chiral center is present, enantiomers often exhibit different biological activities. For instance, in a series of 4-aminoquinoline (B48711) derivatives, compounds with an (R)-configuration at a chiral center in the side chain were found to be more active as anticancer agents than their (S)-configuration counterparts. orientjchem.org Another study on potent α2C-adrenoceptor antagonists found that substitutions on a piperazine ring attached to the quinoline core exerted a significant and stereospecific effect on affinity and potency. researchgate.netacs.org This demonstrates that the three-dimensional arrangement of atoms is crucial for optimal interaction with the chiral environment of a biological receptor or enzyme active site. For this compound derivatives, any modification that introduces a chiral center would necessitate separate evaluation of each stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Relation to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models generate mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. researchgate.netinnovareacademics.in

For derivatives related to this compound, such as 3-aryl-4-hydroxyquinolin-2(1H)-ones (a tautomeric form), multivariate QSAR studies have been successfully applied to understand their activity as enzyme inhibitors. nih.govsigmaaldrich.com

A typical QSAR study involves several steps:

Data Set Compilation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Describe atomic connectivity.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Describe the distribution of electrons (e.g., atomic charges, HOMO/LUMO energies). researchgate.net

Physicochemical descriptors: Include properties like lipophilicity (LogP) and polar surface area (PSA).

Model Building: Statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are used to build a mathematical model linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using techniques like leave-N-out cross-validation and y-randomization to ensure it is robust and not due to chance correlation. nih.gov

In a study on 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives as fatty acid synthase (FAS) inhibitors, a PLS-QSAR model indicated that the inhibition of FAS was primarily dependent on the electronic distribution of the compounds. nih.gov Similarly, a 3D-QSAR study on quinoline derivatives as gastric cancer agents used Comparative Molecular Field Analysis (CoMFA) to create contour maps, which visually represent regions where steric bulk or electrostatic charge modifications would enhance or decrease activity. nih.gov Such models can provide invaluable guidance for the targeted synthesis of novel this compound derivatives with improved potency. For example, a QSAR model might predict that adding an electron-withdrawing group at a specific position on the benzene ring would enhance activity.

Ligand Efficiency and Principles for Targeted Compound Design

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and related metrics have emerged as crucial guiding principles for optimizing compounds, particularly in the early stages of lead discovery and development. These metrics assess the binding energy of a ligand to its target relative to the ligand's size, providing a measure of how efficiently the molecule uses its atoms to achieve binding affinity.

Key ligand efficiency indices include:

MetricFormulaDescription
Ligand Efficiency (LE) ΔG / NHA (where ΔG is the free energy of binding and NHA is the number of non-hydrogen atoms)Measures the average binding energy per heavy atom. It helps in selecting smaller, more efficient fragments for further optimization.
Lipophilic Ligand Efficiency (LLE or LiPE) pIC₅₀ - LogPRelates potency to lipophilicity. High LLE values are desirable as they indicate that a compound achieves high potency without excessive lipophilicity, which often correlates with poor pharmacokinetic properties and toxicity.
Binding Efficiency Index (BEI) pKᵢ / MW (in kDa)Normalizes binding affinity (as pKᵢ) to the molecular weight of the compound.
Surface-binding Efficiency Index (SEI) pKᵢ / PSA (where PSA is the polar surface area)Relates binding affinity to the polar surface area of the molecule.

The application of these principles to the design of this compound derivatives would involve a focus on maximizing the "quality" of the molecule, not just its raw potency. During a lead optimization campaign, the goal would be to increase biological activity while maintaining or improving ligand efficiency metrics. For example, if a modification adds ten heavy atoms to the structure but only results in a two-fold increase in potency, the LE would decrease, suggesting this is an inefficient optimization path. In contrast, a small modification that yields a significant potency boost would result in a higher LE, indicating a more "atom-economical" and promising change. By tracking metrics like LLE, chemists can steer the design away from "molecular obesity" and the "grease ball" compounds that often fail in later stages of drug development due to poor absorption, distribution, metabolism, and excretion (ADME) properties.

Coordination Chemistry and Metal Complexation of 2 Hydroxyquinolin 3 Yl Methyl Acetate Analogues

Chelation Properties with Transition and Main Group Metal Cations (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Fe²⁺)

Analogues of (2-hydroxyquinolin-3-yl)methyl acetate (B1210297), particularly those based on the 8-hydroxyquinoline (B1678124) (8HQ) core, are potent chelating agents for a wide array of metal cations due to the proximity of the phenolic hydroxyl group and the heterocyclic nitrogen atom. rroij.comnih.gov This arrangement facilitates the formation of stable five-membered chelate rings upon deprotonation of the hydroxyl group, where the metal ion is coordinated to both the oxygen and nitrogen atoms. rroij.comrroij.com The stability and properties of these complexes are influenced by the specific metal ion, its oxidation state, and the substituents on the quinoline (B57606) ring.

Aluminum (Al³⁺): Hydroxyquinoline derivatives exhibit a strong chelating affinity for Al³⁺ ions. nih.govresearchgate.net Theoretical studies based on Density Functional Theory (DFT) indicate that the bonding between the deprotonated ligand and the Al³⁺ ion is predominantly ionic with a very weak covalent character. nih.govresearchgate.net The formation of these aluminum complexes is highly favorable, and they are noted for their fluorescent properties, which has led to their application in chemosensors and Organic Light-Emitting Diodes (OLEDs). rroij.comrroij.comresearchgate.net

Zinc (Zn²⁺): Zinc (II) readily forms complexes with hydroxyquinoline ligands. nih.govnih.govacs.org These complexes are often studied for their potential biological applications and luminescent properties. rroij.comnih.gov Spectrophotometric and NMR titrations have been used to determine the formation constants and study the speciation of Zn(II)-hydroxyquinoline complexes in solution. acs.orgmdpi.com Like the aluminum complexes, Zn(II)-hydroxyquinoline chelates can be strongly fluorescent. uci.edu

Copper (Cu²⁺): The chelation of Cu²⁺ by hydroxyquinoline analogues is extensively documented. nih.govacs.orgscirp.org Generally, Cu(II) complexes exhibit higher stability constants compared to their Zn(II) counterparts with the same ligand. nih.govacs.org The coordination can lead to various geometries, including square-planar and dinuclear structures, as confirmed by X-ray diffraction. nih.govacs.orgscirp.org The interaction with Cu²⁺ is crucial for the biological activity of many hydroxyquinoline derivatives. nih.gov

Iron (Fe³⁺ and Fe²⁺): Hydroxyquinoline derivatives are effective chelators for both ferric (Fe³⁺) and ferrous (Fe²⁺) ions. researchgate.net The high affinity for Fe(III) has been a key focus, with some ligands forming highly stable tris-complexes. researchgate.netmdpi.com The chelation of iron is central to the proposed mechanism of action for the antimicrobial and antiproliferative effects of these compounds. researchgate.net Studies on related chelators show that electron-donating groups on the ligand can enhance the binding capacity for Fe²⁺. nih.govdoaj.org In contrast, the presence of Fe³⁺ can effectively quench the fluorescence of other metal-hydroxyquinoline complexes. uci.eduosti.gov

Table 1: Summary of Chelation Properties of Hydroxyquinoline Analogues

Metal CationRelative Stability/AffinityKey Findings and CharacteristicsCitations
Al³⁺HighStrong chelating affinity; bonding is primarily ionic. Complexes are often highly fluorescent. nih.govresearchgate.netresearchgate.net
Zn²⁺Moderate to HighForms stable complexes, often with significant fluorescence. Used as a probe in solution speciation studies. nih.govmdpi.comuci.edu
Cu²⁺HighTypically forms more stable complexes than Zn²⁺. Can adopt various geometries (e.g., square-planar, dinuclear). nih.govacs.orgscirp.org
Fe³⁺/Fe²⁺HighPotent chelators for both oxidation states. Forms stable tris-complexes with Fe(III). Chelation is linked to biological activity. Fe(III) quenches fluorescence. researchgate.netmdpi.comuci.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (2-hydroxyquinolin-3-yl)methyl acetate analogues typically involves a straightforward reaction between the ligand and a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govnih.govmdpi.com The reaction mixture is often stirred and may be refluxed for several hours to ensure completion. mdpi.com The resulting solid complexes can then be isolated by filtration, washed, and dried. nih.gov Characterization of these newly synthesized compounds relies on a combination of analytical and spectroscopic techniques to confirm their composition and structure. nih.govacs.orgnih.gov

Spectroscopic methods are indispensable for elucidating the structure of these metal complexes and understanding the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A key piece of evidence is the disappearance or significant shift of the O-H stretching band of the quinoline's hydroxyl group upon complexation, indicating deprotonation and the formation of a metal-oxygen bond. scirp.orgbendola.com Shifts in the vibrational frequencies of the C=N and C-O bonds within the quinoline ring also provide evidence of coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is widely used to monitor the formation of complexes in solution and to determine their stoichiometry, often using methods like Job's plot of continuous variation. scirp.org Complex formation is typically indicated by the appearance of new absorption bands, often associated with ligand-to-metal charge transfer (LMCT) transitions, or by shifts in the ligand's intrinsic π→π* and n→π* transitions. bendola.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, particularly those of Cu(II), ESR (also known as Electron Paramagnetic Resonance, EPR) spectroscopy provides valuable information about the coordination environment and the nature of the metal-ligand bond. nih.govmdpi.com The calculated g-values can indicate the degree of covalent character in the bond; for instance, a g-value less than 2.3 in a Cu(II) complex suggests significant covalent character. bendola.com The pattern of the spectrum can also help to identify the geometry of the complex and the orbital localization of the unpaired electron. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes, such as those of Zn(II) and Al(III), as well as the free ligands. nih.govnih.gov Upon complexation, chemical shifts of the protons and carbons near the coordination sites (the hydroxyl and nitrogen groups) are altered, confirming the binding event. mdpi.com NMR titrations, where the spectrum is monitored as a function of metal ion concentration or pH, can provide detailed insights into the solution-state structure and stability of the complexes. acs.orgmdpi.com

Table 2: Spectroscopic Analysis of Hydroxyquinoline Metal Complexes

TechniqueInformation ObtainedTypical Observations for Hydroxyquinoline ComplexesCitations
IRConfirmation of coordination sitesDisappearance or shift of the O-H band; shift in C=N and C-O stretching frequencies. scirp.orgbendola.comresearchgate.net
UV-VisComplex formation, stoichiometry, electronic transitionsAppearance of new charge-transfer bands; shifts in ligand's π→π* and n→π* bands. scirp.orgresearchgate.net
ESR/EPRGeometry and covalent character (for paramagnetic ions like Cu²⁺)Anisotropic signals with g-values indicating covalent character and geometry (e.g., dz² ground state). nih.govmdpi.combendola.com
NMRStructural information (for diamagnetic ions like Zn²⁺)Shifts in proton and carbon signals near the N and O donor atoms upon complexation. acs.orgmdpi.comnih.gov

Magnetic Susceptibility: Magnetic moment measurements are a fundamental tool for determining the electronic structure and stereochemistry of transition metal complexes. The measured magnetic moment provides information about the number of unpaired electrons, which helps in assigning the correct geometry to the complex (e.g., distinguishing between high-spin octahedral and low-spin square-planar configurations). researchgate.net For example, a Cu(II) complex with a magnetic moment corresponding to one unpaired electron is consistent with an octahedral or distorted octahedral geometry. researchgate.net Some iron-quinoid complexes have been shown to exhibit bulk ferrimagnetism with high magnetic ordering temperatures. mit.edu

Electrical Conductivity: Molar conductivity measurements of the complexes in solution (e.g., in DMSO or DMF) are used to determine their electrolytic nature. nih.gov Low conductivity values typically indicate that the complexes are non-electrolytes, meaning the anions (like chloride) are coordinated directly to the metal center rather than existing as free counter-ions. nih.govresearchgate.net This helps to confirm the proposed structure of the complex. Conversely, some specially designed metal-quinoid frameworks can exhibit high electrical conductivity, functioning as conductive magnets. mit.edu

Table 3: Magnetic and Conductive Properties of Hydroxyquinoline Metal Complexes

PropertyMethodInformation RevealedTypical FindingsCitations
MagnetismMagnetic Susceptibility MeasurementNumber of unpaired electrons, geometryHelps assign geometries (e.g., octahedral, square-planar) based on spin state. researchgate.netmit.edu
ConductivityMolar Conductivity MeasurementElectrolytic natureLow values indicate non-electrolytic complexes with coordinated anions. nih.govresearchgate.netscirp.org

Influence of Metal Complexation on Biological Activities and Mechanisms

The biological activities of hydroxyquinoline derivatives are often significantly enhanced upon coordination to a metal ion. nih.govnih.gov This synergistic effect is a cornerstone of their medicinal chemistry, with studies reporting improved antibacterial, anticancer, and antioxidant activities for the metal complexes compared to the free ligands. nih.govnih.gov

The efficiency of these complexes depends on both the nature of the metal ion and the specific ligand structure. nih.gov For instance, several studies have found that Cu(II) complexes of quinoline derivatives show higher antibacterial or cytotoxic activity than the corresponding Zn(II) complexes or the parent ligand alone. nih.govnih.govacs.org The mechanism is often attributed to the chelation process itself. According to Tweedy's chelation theory, complexation increases the lipophilicity of the ligand by neutralizing the charge of the metal ion and allowing for greater delocalization of electrons over the chelate ring. This enhanced lipophilicity facilitates the compound's penetration through the lipid membranes of cells or microbes.

Once inside the cell, the complex can act in several ways. It may dissociate, releasing the metal ion and the active ligand, or it may act as a single entity. A primary proposed mechanism is the chelation of essential metal ions that are vital for the function of various enzymes within the cell or pathogen, thereby disrupting critical metabolic processes and leading to cell death. nih.govresearchgate.net For example, the ability of hydroxyquinolines to chelate iron is believed to be key to their activity against various pathogens and cancer cells. researchgate.net

Luminescent Properties and Optoelectronic Applications of Metal Complexes

Complexes of hydroxyquinoline analogues, particularly with main group metals like Al³⁺ and Zn²⁺, are renowned for their strong luminescence. rroij.comrroij.com While the free ligands are typically weakly fluorescent, chelation with a metal ion often leads to a significant enhancement of fluorescence emission. rroij.com This is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways, and the prevention of excited-state intramolecular proton transfer. rroij.com

These excellent photophysical properties have made metal-hydroxyquinoline complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), benchmark materials in the field of optoelectronics. They are widely used as emissive and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). researchgate.netdur.ac.uk

The luminescent properties are highly dependent on the choice of metal ion. Complexes with heavy transition metals like iridium(III) and platinum(II) can promote phosphorescence by facilitating intersystem crossing from the singlet to the triplet excited state. dur.ac.uk This allows for the harvesting of both singlet and triplet excitons, which can theoretically increase the internal quantum efficiency of OLEDs to 100%. dur.ac.uk The emission color can be tuned by modifying the substituents on the quinoline ligand or by the choice of metal and ancillary ligands in the complex. dur.ac.uk Conversely, certain paramagnetic metal ions, most notably Fe³⁺, are effective quenchers of fluorescence, a property that can be exploited for sensor development. uci.eduosti.gov

Future Research Directions and Potential Applications in Chemical Research

Rational Design and Synthesis of Advanced (2-hydroxyquinolin-3-yl)methyl acetate (B1210297) Analogues

The foundational structure of (2-hydroxyquinolin-3-yl)methyl acetate offers multiple sites for chemical modification to generate advanced analogues with tailored properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize its biological efficacy and physicochemical characteristics.

Key synthetic strategies may involve:

Modification of the Acetate Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, hydrazides, or other esters. These changes can significantly alter the compound's solubility, hydrogen bonding capacity, and interaction with biological targets. For instance, converting the ester to acetohydrazide could introduce a new reactive handle for creating more complex derivatives like azomethines. researchgate.net

Substitution on the Quinoline (B57606) Ring: The benzene (B151609) portion of the quinoline ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, or alkyl chains. These modifications can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its cell permeability and target engagement. Halogenated quinoline derivatives, for example, have shown increased lipophilicity and potent anticancer activity.

Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to explore its role in target binding. Protecting this group or converting it into an ether or a different ester could reveal its importance for the compound's biological activity and provide insights into its binding mode.

The synthesis of these novel analogues can be achieved through established synthetic methodologies. For example, Mannich reactions could be employed to introduce aminomethyl groups, while condensation reactions with various aldehydes could be used to create more complex structures, similar to strategies used for synthesizing other bioactive quinoline derivatives. nih.gov

Table 1: Proposed Analogues and Rationale for Synthesis

Modification Site Proposed Functional Group Synthetic Strategy Rationale for Modification
Methyl Acetate Group Carboxylic Acid Ester Hydrolysis Increase polarity; introduce metal coordinating group.
Methyl Acetate Group Amide Derivatives Amidation of the corresponding acid Modulate hydrogen bonding capabilities and biological interactions.
Quinoline Ring (C5, C7) Halogens (Cl, F, Br) Electrophilic Halogenation Enhance lipophilicity and potential antibacterial/antitumor activity.
Hydroxyl Group Methoxy (B1213986) Ether Williamson Ether Synthesis Investigate the role of the hydroxyl group in target binding.

Further Elucidation of Molecular Mechanisms of Action through Advanced Biophysical Techniques

Understanding how this compound and its future analogues interact with biological macromolecules at a molecular level is crucial for their development. Advanced biophysical techniques can provide high-resolution insights into these interactions.

X-ray Crystallography and NMR Spectroscopy: These techniques can determine the three-dimensional structure of the compound bound to its protein target. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity and selectivity, guiding further rational drug design.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): SPR can be used to study the kinetics of binding (on- and off-rates) between the compound and its target in real-time, while ITC provides a complete thermodynamic profile of the binding event (enthalpy, entropy, and binding affinity). These data are essential for quantifying the potency of new analogues.

Computational and Molecular Docking Studies: In conjunction with experimental techniques, computational modeling can predict the binding poses of novel analogues within a target's active site. acs.org This allows for the pre-screening of virtual compound libraries and prioritization of synthetic efforts toward molecules with the highest predicted affinity.

These advanced methods will be instrumental in moving beyond preliminary biological screening to a more profound, mechanism-based understanding of the compound's activity.

Exploration of Novel Biological Targets for Therapeutic Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. biointerfaceresearch.com This suggests that this compound could have therapeutic potential across multiple disease areas.

Future research should focus on screening the compound and its advanced analogues against diverse panels of biological targets, including:

Protein Kinases: Many quinoline derivatives are known to be kinase inhibitors. Screening against a comprehensive kinase panel could identify specific enzymes involved in cancer or inflammatory signaling pathways that are inhibited by this scaffold.

Metalloenzymes: The 2-hydroxyquinoline (B72897) moiety can act as a metal-binding pharmacophore, similar to the well-studied 8-hydroxyquinoline (B1678124). nih.gov This opens up the possibility of targeting metalloenzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis, or viral integrases.

Inflammasomes: Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammation in various diseases. nih.gov Investigating the effect of this compound on this pathway could lead to new anti-inflammatory agents.

Bacterial and Parasitic Targets: Quinolines have a long history as antimicrobial and antimalarial agents. biointerfaceresearch.comresearchgate.net Potential targets include bacterial DNA gyrase and topoisomerase IV, or enzymes involved in the parasite's life cycle, such as dihydrofolate reductase. nih.govresearchgate.net A functional proteomics approach could also identify novel targets like quinone reductase 2 (QR2) or aldehyde dehydrogenase 1 (ALDH1). drugbank.com

Table 2: Potential Biological Targets for this compound Analogues

Target Class Specific Example(s) Associated Disease Area Rationale for Exploration
Metalloenzymes Matrix Metalloproteinases (MMPs) Cancer, Arthritis The quinoline scaffold is known to chelate metal ions essential for enzyme activity. nih.gov
Inflammatory Proteins NLRP3 Inflammasome Inflammatory Diseases, Colitis Novel quinoline analogues have shown potent inhibitory activity against this target. nih.gov
Bacterial Enzymes DNA Gyrase, Topoisomerase IV Bacterial Infections The quinoline core is central to the activity of quinolone antibiotics. nih.gov
Human Enzymes Quinone Reductase 2 (QR2) Oxidative Stress, Toxicology QR2 has been identified as a selective target of quinoline compounds. drugbank.com

Development of this compound as a Scaffold for Advanced Materials (e.g., Organic Light-Emitting Diodes, Chemo/Fluorescent Sensors)

Beyond biological applications, the quinoline nucleus is a key component in materials science, particularly in optoelectronics. The 8-hydroxyquinoline scaffold and its metal complexes are widely used in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.comresearchgate.net The isomeric 2-hydroxyquinoline structure of this compound presents an opportunity to explore novel materials with distinct photophysical properties.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of hydroxyquinoline derivatives, particularly with zinc (Zn(II)) or aluminum (Al(III)), often exhibit high thermal stability and excellent electroluminescence. ijcce.ac.ir Future work could involve synthesizing metal complexes of this compound and its analogues. By modifying substituents on the quinoline ring, it may be possible to tune the emission wavelength across the visible spectrum, a critical feature for developing new emitter materials for displays and solid-state lighting. For example, derivatives of bis(8-hydroxyquinoline) zinc have been successfully used to create OLEDs with yellow emissions. mdpi.com

Chemo/Fluorescent Sensors: The ability of the hydroxyquinoline scaffold to chelate metal ions often results in a significant change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence response can be exploited to create highly sensitive and selective sensors for detecting specific metal ions in environmental or biological samples. researchgate.net Research could focus on designing analogues of this compound that exhibit selective fluorescence enhancement in the presence of transition metal ions like Zn²⁺, Cu²⁺, or Hg²⁺.

By systematically modifying the electronic and steric properties of the this compound scaffold, researchers can develop a new class of materials for advanced technological applications.

Q & A

Q. What are the common synthetic routes for (2-hydroxyquinolin-3-yl)methyl acetate, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the quinoline core, with acetylation at the 3-position hydroxyl group. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while ethyl acetate/hexane mixtures are used for purification .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : Acidic or basic catalysts (e.g., montmorillonite K-10) improve yield in reduction steps, as seen in analogous quinoline derivatives .
    Purification methods like column chromatography (ethyl acetate:hexane gradients) are critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR resolve the quinoline backbone and acetate group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate:n-hexane (1:1) as an eluent .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal degradation profiles.
  • Long-term stability studies : Store samples at -20°C in inert atmospheres to prevent hydrolysis of the acetate group, as recommended for structurally similar esters .

Q. What preliminary biological screening methods are suitable for this compound?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .

Advanced Research Questions

Q. How do reaction kinetics and thermodynamics influence the synthesis of this compound?

  • Kinetic studies : Use in situ FTIR or HPLC to track intermediate formation rates. For example, sodium borohydride reductions in analogous quinolines exhibit first-order kinetics under controlled temperatures .
  • Thermodynamic profiling : Calculate Gibbs free energy (ΔG\Delta G) of acetylation using computational tools (e.g., Gaussian) to predict favorable reaction pathways .

Q. What advanced spectroscopic methods resolve structural ambiguities in complex derivatives?

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks, as demonstrated for (2-chloro-6-methylquinolin-3-yl)methanol derivatives .
  • Solid-state NMR : Probes crystallinity and polymorphic variations, critical for formulation studies .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Screen against target proteins (e.g., topoisomerase II, kinase enzymes) using AutoDock Vina .
  • Molecular Dynamics (MD) simulations : Assess binding stability and ligand-protein interactions over nanosecond timescales .

Q. What strategies optimize reaction yields in multifactorial synthetic pathways?

  • Design of Experiments (DOE) : Apply response surface methodology (RSM) to evaluate solvent polarity, catalyst loading, and temperature interactions .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes, as shown in analogous quinoline reductions .

Q. How can researchers address contradictions in reported biological activity data?

  • Meta-analysis : Compare IC50_{50} values across studies, controlling for assay conditions (e.g., cell line variability, serum concentration) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in cellular models .

Q. What advanced purification techniques resolve co-eluting impurities?

  • Prep-HPLC with chiral columns : Separates enantiomers using amylose-based stationary phases .
  • Recrystallization optimization : Screen solvent mixtures (e.g., chloroform:petroleum ether) to improve crystal lattice formation .

Methodological Considerations Table

Research ObjectiveRecommended TechniquesKey ParametersCitations
Synthetic Yield Optimization DOE, Microwave synthesisSolvent polarity, catalyst loading, 60–80°C
Structural Elucidation X-ray crystallography, HRMSResolution < 1.0 Å, mass error < 2 ppm
Biological Activity Profiling MTT assay, Molecular dockingIC50_{50}, binding affinity (ΔG)
Stability Assessment TGA, Long-term storage studiesDegradation onset temperature, -20°C storage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.